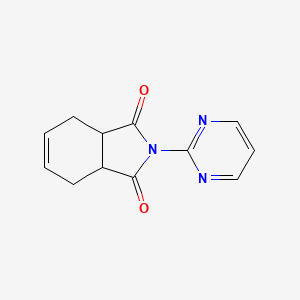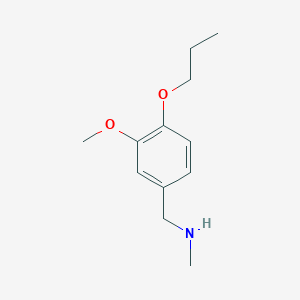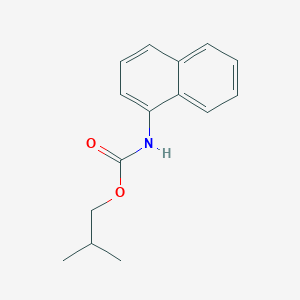![molecular formula C18H27N3O2S B5242898 N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine](/img/structure/B5242898.png)
N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group, and finally, the attachment of the N-methyl and 4-methylphenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, would be essential to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield sulfides.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine include:
- 3-Methyl-4-nitrosophenol
- 2,6-Dimethyl-4-nitrosophenol
- 2-Isopropyl-5-methyl-4-nitrosophenol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-14(2)11-21-17(10-19-18(21)24(5,22)23)13-20(4)12-16-8-6-15(3)7-9-16/h6-10,14H,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECLDOLSXLWHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)CC2=CN=C(N2CC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12,12-dimethyl-5-pentyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5242827.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B5242845.png)
![N-[5-(2,3-Dihydro-1H-indole-1-sulfonyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B5242847.png)
![4-chloro-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5242855.png)







![3-chloro-4-{[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]oxy}-N-cyclopentylbenzamide](/img/structure/B5242913.png)
